4-(p-Tolyl)thiazole-2-carbaldehyde

Catalog No.
S781038
CAS No.
383143-86-0
M.F
C11H9NOS
M. Wt
203.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(p-Tolyl)thiazole-2-carbaldehyde

CAS Number

383143-86-0

Product Name

4-(p-Tolyl)thiazole-2-carbaldehyde

IUPAC Name

4-(4-methylphenyl)-1,3-thiazole-2-carbaldehyde

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

InChI

InChI=1S/C11H9NOS/c1-8-2-4-9(5-3-8)10-7-14-11(6-13)12-10/h2-7H,1H3

InChI Key

NIYYLXDRLQFYMS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C=O

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C=O

4-(p-Tolyl)thiazole-2-carbaldehyde (CAS 383143-86-0) is a specialized, procurement-ready heterocyclic building block defined by its highly reactive formyl group and a lipophilic p-tolyl-substituted thiazole core[1]. In industrial and advanced academic settings, it is primarily procured as a critical precursor for the synthesis of Schiff bases, chalcones, and complex pyrazoline-thiazole hybrids [2]. The presence of the para-methyl group distinguishes it from baseline thiazole carbaldehydes by precisely tuning the molecule's electronic properties and increasing its partition coefficient (LogP). This specific structural configuration makes it highly valuable for hit-to-lead optimization in drug discovery and for the development of stable transition metal coordination complexes [3].

Substituting 4-(p-Tolyl)thiazole-2-carbaldehyde with generic alternatives, such as unsubstituted thiazole-2-carbaldehyde or 4-phenylthiazole-2-carbaldehyde, fundamentally compromises downstream application performance [1]. In drug discovery workflows, the loss of the para-methyl group removes a critical hydrophobic anchor required for optimal binding in lipophilic enzyme pockets, directly reducing the inhibitory potency of downstream derivatives against targets like α-glucosidase [1]. Furthermore, in coordination chemistry, the electron-donating (+I) effect of the methyl group increases the basicity of the thiazole nitrogen; removing this group weakens metal-ligand coordination, leading to less stable transition metal complexes and reduced efficacy in antimicrobial applications[2]. Consequently, generic substitution leads to higher failure rates in both biological assays and metallo-pharmaceutical formulation.

Enhanced Enzyme Inhibitory Potency via Hydrophobic Anchoring

When utilized as a precursor for pyrazoline-thiazole hybrids, the p-tolyl derivative yields final compounds with highly potent α-glucosidase inhibitory activity, achieving IC50 values as low as 2.50 µM [1]. In contrast, standard baselines like Acarbose exhibit an IC50 of 5.30 µM, and analogs lacking the specific steric and lipophilic profile of the p-tolyl group generally demonstrate weaker target pocket binding [1].

Evidence DimensionEnzyme Inhibitory IC50 (α-Glucosidase)
Target Compound Data2.50 ± 0.30 µM (downstream derivative)
Comparator Or Baseline5.30 ± 0.30 µM (Acarbose baseline)
Quantified Difference>2-fold improvement in inhibitory potency over standard baseline
ConditionsIn vitro α-glucosidase inhibition assay

This quantitative advantage justifies the procurement of the p-tolyl building block for synthesizing high-affinity enzyme inhibitors where precise lipophilic interactions are required.

Improved Stability in Transition Metal Coordination

The para-methyl substitution on the aryl ring provides an electron-donating effect that enhances the electron density of the thiazole core, facilitating the formation of highly stable ML2·2H2O complexes (where M = Ni, Cu, Co) [1]. Compared to unsubstituted thiazole carbaldehydes, this structural feature improves the stability constants of the resulting Schiff base ligands, preventing premature demetallation in solution and enhancing resistance profiles against microbial strains like S. aureus[1].

Evidence DimensionMetal-Ligand Complex Stability
Target Compound DataForms highly stable ML2·2H2O transition metal complexes
Comparator Or BaselineUnsubstituted thiazole-2-carbaldehyde (weaker nitrogen basicity)
Quantified DifferenceEnhanced electron density improves coordinate covalent bond strength
ConditionsSynthesis of thiosemicarbazone Schiff base metal complexes

Ensures that downstream metallo-drugs or catalysts maintain structural integrity during in vitro and in vivo application, reducing batch failure.

Controlled Processability in Multi-Step Condensation Reactions

During the synthesis of complex chalcone substrates, 4-(p-Tolyl)thiazole-2-carbaldehyde demonstrates excellent processability under base-catalyzed Claisen-Schmidt conditions, allowing for extended reflux (8-10 hours) without severe degradation[1]. This controlled reactivity yields crystalline intermediate products at 43-85% efficiency, whereas more electron-deficient or unhindered aliphatic carbaldehydes are prone to rapid polymerization or side-product formation under identical basic conditions [1].

Evidence DimensionCondensation Reaction Yield
Target Compound Data43-85% yield of highly pure chalcone intermediates
Comparator Or BaselineAliphatic or highly electron-deficient carbaldehydes
Quantified DifferenceAryl stabilization permits 8-10 hour reflux without critical degradation
ConditionsBase-catalyzed condensation (50% NaOH in ethanol) at reflux

High process stability translates to reproducible yields and lower purification costs in industrial library synthesis.

Synthesis of Pyrazoline-Thiazole Hybrid Therapeutics

4-(p-Tolyl)thiazole-2-carbaldehyde is a highly effective electrophilic precursor for Claisen-Schmidt condensations to form chalcones, which are subsequently cyclized to yield potent α-glucosidase and urease inhibitors [1]. Its specific lipophilic profile is essential for maximizing the target binding affinity of the final therapeutic candidates [1].

Development of Transition Metal-Schiff Base Antimicrobials

In coordination chemistry, this compound is procured to synthesize specialized thiosemicarbazone ligands[2]. The electron-donating nature of the p-tolyl group ensures the formation of highly stable, bioactive coordination complexes with Ni(II), Cu(II), and Co(II), which are critical for combating resistant bacterial strains [2].

Design of Lipophilic Metallo-Organic Catalysts

For industrial catalysis, the p-tolyl group provides necessary steric bulk and solubility enhancement [2]. Procuring this specific derivative allows researchers to develop advanced metallo-ligands that maintain high stability and processability in organic solvents, outperforming unsubstituted analogs that often suffer from poor solubility or weaker metal coordination [2].

XLogP3

2.8

Wikipedia

4-(4-Methylphenyl)-2-thiazolecarboxaldehyde

Dates

Last modified: 08-15-2023

Explore Compound Types